molecular formula C9H10BrNO2 B2695344 Methyl N-[4-(bromomethyl)phenyl]carbamate CAS No. 1891072-54-0

Methyl N-[4-(bromomethyl)phenyl]carbamate

Cat. No.: B2695344
CAS No.: 1891072-54-0
M. Wt: 244.088
InChI Key: XUKIVPRPJHTDHK-UHFFFAOYSA-N
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Description

Methyl N-[4-(bromomethyl)phenyl]carbamate is a valuable bifunctional synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates two key moieties: a carbamate group and an aromatic bromomethyl group. The carbamate functionality, particularly the N-aryl carbamate motif, is a stable and widely used pharmacophore in the development of bioactive compounds . It serves as a key structural element in many approved drugs and agrochemicals, prized for its good chemical and proteolytic stability, and its ability to act as a peptide bond surrogate . The bromomethyl group is a versatile handle for further synthetic elaboration, readily participating in substitution reactions such as nucleophilic displacement or metal-catalyzed cross-couplings to create more complex molecular architectures. This compound is closely related to its tert -butyl analogue (tert-Butyl (4-(bromomethyl)phenyl)carbamate), a known building block used in chemical synthesis . Replacing the tert -butyl group with a methyl group alters the steric and electronic properties of the carbamate, which can influence the compound's metabolic stability and the deprotection kinetics of the amine, making it a distinct tool for researchers. In a research context, this chemical is primarily For Research Use Only (RUO) and is strictly intended for laboratory applications such as the synthesis of novel chemical libraries, the development of enzyme inhibitors, or the creation of potential antifungal agents . It must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[4-(bromomethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKIVPRPJHTDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N 4 Bromomethyl Phenyl Carbamate and Analogous Compounds

Direct Synthetic Routes to Methyl N-[4-(bromomethyl)phenyl]carbamate

Direct synthesis of this compound can be achieved through two primary strategies: the late-stage introduction of the bromine atom to a pre-formed carbamate (B1207046) or the modification of a precursor that already contains a related functional group.

A common and effective method for the synthesis of this compound is the radical bromination of the corresponding methyl N-(4-methylphenyl)carbamate. This reaction selectively targets the benzylic protons of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (UV or visible). chemicalbook.comyoutube.com

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl4) or acetonitrile, to facilitate the radical chain mechanism. researchgate.netacs.org The process begins with the initiation step, where a small amount of bromine radicals are generated from NBS. These radicals then abstract a hydrogen atom from the benzylic methyl group of methyl N-(4-methylphenyl)carbamate, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either NBS or Br2 generated in situ) to yield the desired this compound and regenerate a bromine radical, thus propagating the chain reaction. chemistrysteps.com

A similar synthesis has been reported for an analogous compound, methyl(4-bromomethyl-3-chlorophenyl)carbamate, which was prepared from methyl(3-chloro-4-methylphenyl)carbamate and N-bromosuccinimide in carbon tetrachloride under irradiation with a 250-watt lamp, resulting in a good yield of the product.

Table 1: Benzylic Bromination of Methyl N-(4-methylphenyl)carbamate Derivatives

Starting MaterialReagentsSolventConditionsProductYield
Methyl N-(4-methylphenyl)carbamateN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light)Carbon Tetrachloride (CCl4) or AcetonitrileReflux or photochemically inducedThis compoundGenerally Good to Excellent
Methyl(3-chloro-4-methylphenyl)carbamateN-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl4)Irradiation (250W lamp), Reflux, 20 hoursMethyl(4-bromomethyl-3-chlorophenyl)carbamateGood

An alternative direct route involves the conversion of a pre-existing functional group at the benzylic position. Specifically, Methyl N-[4-(hydroxymethyl)phenyl]carbamate can serve as a precursor to the target compound. The transformation of the benzylic alcohol to a benzyl (B1604629) bromide can be achieved using various brominating agents.

One common method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide. organic-chemistry.orgwikipedia.orgnrochemistry.comcommonorganicchemistry.com The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by a bromide ion in an SN2 reaction, leading to the desired alkyl bromide with inversion of configuration if the carbon is chiral. masterorganicchemistry.com

Another effective reagent for this conversion is phosphorus tribromide (PBr3). masterorganicchemistry.comreddit.comchegg.com This reagent reacts with the alcohol to form a phosphite (B83602) ester, which is a good leaving group. Subsequent backside attack by a bromide ion results in the formation of the benzyl bromide. masterorganicchemistry.com These methods are generally carried out under mild conditions and are compatible with a range of functional groups, although care must be taken to avoid side reactions with the carbamate moiety.

Table 2: Conversion of Methyl N-[4-(hydroxymethyl)phenyl]carbamate to this compound

Starting MaterialReagentsGeneral ConditionsProductAnticipated Yield
Methyl N-[4-(hydroxymethyl)phenyl]carbamateTriphenylphosphine (PPh3), Carbon Tetrabromide (CBr4)Anhydrous aprotic solvent (e.g., DCM, THF), Room TemperatureThis compoundHigh
Methyl N-[4-(hydroxymethyl)phenyl]carbamatePhosphorus Tribromide (PBr3)Anhydrous aprotic solvent (e.g., DCM, ether), 0 °C to Room TemperatureThis compoundGood to High

General Synthetic Approaches for Related Bromomethyl-Substituted Aryl Carbamates

The synthesis of bromomethyl-substituted aryl carbamates can also be approached by constructing the carbamate functionality on a molecule that already contains the bromomethyl group or by a strategy that allows for the independent introduction of both groups.

The carbamate group can be formed through several reliable methods. One common approach is the aminolysis of chloroformates. abo.finih.gov For instance, 4-(bromomethyl)aniline (B1589297) could be reacted with methyl chloroformate in the presence of a base to yield this compound. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Palladium-catalyzed carbonylation reactions offer another versatile route to aryl carbamates. nih.govtdx.catnih.govresearchgate.netacs.org In this approach, an aryl halide (or triflate) is coupled with an amine and carbon monoxide in the presence of a palladium catalyst. For the synthesis of the target molecule, this would involve the carbonylation of a suitably protected 4-bromoaniline (B143363) derivative, followed by reaction with methanol. Alternatively, direct carbonylation of anilines can be achieved under specific catalytic conditions. nih.gov

The synthesis of complex molecules bearing multiple functional groups often requires an orthogonal protection strategy. bham.ac.uknih.govsigmaaldrich.comchemicalforums.comfiveable.me This involves the use of protecting groups that can be removed under different conditions, allowing for the selective modification of one part of the molecule without affecting the others.

In the context of this compound, one could envision a strategy starting from a precursor like 4-amino-benzyl alcohol. The amino and hydroxyl groups could be orthogonally protected. For example, the amine could be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to many reaction conditions but can be removed with acid. The benzylic alcohol could be protected as a silyl (B83357) ether (e.g., TBDMS), which is stable to the conditions used for Boc group manipulation but can be cleaved with fluoride (B91410) ions.

Following this protection, the carbamate functionality could be introduced on the deprotected amine. Subsequently, the silyl ether protecting the benzylic alcohol would be removed, and the resulting alcohol converted to the bromide as described in section 2.1.2. This stepwise approach ensures that the reactive bromomethyl group is introduced late in the synthesis, preventing unwanted side reactions.

Catalytic Systems in the Synthesis of Bromomethyl Carbamates

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps leading to bromomethyl carbamates.

For the benzylic bromination step, while radical initiators are common, catalytic systems are also being developed. Lewis acids, such as zirconium(IV) chloride, have been shown to catalyze the benzylic bromination of toluene (B28343) derivatives with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. nih.gov Photocatalysis, using visible light and a suitable photocatalyst, also offers a green and efficient alternative for activating the C-H bond at the benzylic position for bromination. mdpi.com

In the formation of the carbamate moiety, transition metal catalysis is well-established. Palladium complexes are widely used for the carbonylation of aryl halides and anilines to form amides and carbamates. nih.govtdx.catnih.govacs.org Copper-catalyzed reactions also provide a valuable tool for the synthesis of aryl carbamates.

Sustainable and Green Chemistry Considerations in Synthetic Protocol Development

Greener Pathways for Carbamate Synthesis

Traditionally, carbamates were synthesized using highly toxic and hazardous reagents such as phosgene (B1210022) and its derivatives (e.g., isocyanates, chloroformates). psu.eduacs.orgnih.govnih.gov These methods generate significant hazardous waste, including stoichiometric amounts of hydrogen chloride (HCl), posing considerable safety and environmental risks. acs.orgnih.gov Modern synthetic chemistry has focused on developing safer and more sustainable alternatives.

One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 source. psu.eduresearchgate.net CO₂ is non-toxic, abundant, and renewable, making it an ideal feedstock for green synthesis. psu.edu Various methods have been developed for the direct synthesis of carbamates from amines, alcohols, and CO₂, often under mild conditions with the help of basic catalysts. psu.edursc.org Continuous-flow reactor technology has further enhanced CO₂-based synthesis, significantly reducing reaction times and simplifying the introduction of the gaseous reagent. acs.org

Other innovative, sustainable methods include:

Direct transformation of Boc-protected amines: This approach avoids toxic reagents and metal catalysts, using a simple base to facilitate the conversion. rsc.orgnih.gov

Transesterification: Environmentally friendly methods involving the transesterification of carbamates with alcohols, driven by alkoxide catalysts, offer a selective and efficient pathway. rsc.org

Modified Hofmann Rearrangement: Green oxidants like oxone or sodium hypochlorite (B82951) can be used to facilitate the Hofmann rearrangement of amides to form an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. nih.govnih.gov This avoids the direct handling of isocyanates. nih.gov

Catalyst-Only Approaches: Some methods utilize catalysts to directly convert amines and dialkyl carbonates into carbamates, eliminating the need for more hazardous reagents. organic-chemistry.org

The table below summarizes and compares several green alternatives for carbamate synthesis.

MethodKey ReagentsTypical ConditionsGreen Chemistry AdvantagesReference
CO₂ UtilizationAmine, Alcohol, CO₂Basic catalysts, mild pressure (e.g., 2.5 MPa)Uses a renewable, non-toxic C1 source; avoids phosgene and isocyanates. psu.eduacs.orgrsc.org
From Boc-Protected AminesBoc-protected amine, AlcoholBase-mediated (e.g., t-BuOLi), metal-freeEliminates the need for toxic reagents and metal catalysts. rsc.orgnih.gov
TransesterificationO-methyl-N-aryl carbamate, AlcoholAlkoxide catalysts, 323-373 KHigh selectivity and avoids hazardous starting materials. rsc.org
Modified Hofmann RearrangementAmide, Alcohol, Oxone/NaOClBasic conditions (e.g., KF/Al₂O₃)Avoids direct use of isocyanates by generating them in situ with safer oxidants. nih.govnih.gov

Sustainable Approaches to Benzylic Bromination

The second key transformation is the introduction of the bromine atom at the benzylic position. The classical reagent for this is elemental bromine (Br₂). However, liquid bromine is highly corrosive, toxic upon inhalation, and difficult to handle safely. wordpress.comacsgcipr.org Green chemistry principles strongly advocate for replacing such hazardous reagents.

A widely adopted, safer alternative is N-bromosuccinimide (NBS). wordpress.com As a crystalline solid, NBS is easier and safer to handle than liquid bromine. wordpress.com Radical bromination using NBS is often initiated by light or a chemical radical initiator. acsgcipr.orgprepchem.com While NBS is an improvement, the reaction still generates succinimide (B58015) as a by-product. wordpress.com

Further advancements in green bromination focus on in-situ generation of the brominating agent and the use of eco-friendly solvents. Key strategies include:

Alternative Brominating Agents: Pyridinium tribromide is another stable, solid reagent that is safer to handle than liquid bromine. researchgate.net

In-situ Generation of HOBr: A reagent prepared from a bromide/bromate mixture can be acidified in situ to generate hypobromous acid (HOBr) as the reactive species, avoiding the handling of bromine directly. rsc.org

Oxidative Bromination: Systems using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) offer a greener route where the only by-product is water. acs.org

Solvent Choice: The selection of solvent is critical. Traditional protocols often used hazardous chlorinated solvents like carbon tetrachloride. prepchem.com Green protocols prioritize replacing these with less toxic and more environmentally benign solvents, such as ethanol (B145695). researchgate.net

The following table compares different reagents used for benzylic bromination from a green chemistry perspective.

Brominating ReagentPhysical StateKey HazardsBy-productsGreen AdvantagesReference
Elemental Bromine (Br₂)LiquidHighly toxic, corrosive, volatileHBrHigh atom economy wordpress.comacsgcipr.org
N-Bromosuccinimide (NBS)SolidIrritantSuccinimideSafer and easier to handle than Br₂. wordpress.comprepchem.com
Pyridinium TribromideSolidIrritantPyridinium hydrobromideStable, non-volatile solid; safer alternative to Br₂. researchgate.netacs.org
H₂O₂ / HBrLiquid SolutionCorrosive (HBr)WaterGenerates a benign by-product (water). acs.org
Bromide / Bromate (in situ)Solid/SolutionLowSaltAvoids handling of liquid bromine. rsc.org

By integrating green chemistry principles into both the carbamoylation and bromination steps, the synthesis of this compound can be made significantly more sustainable. This involves a holistic approach that considers the choice of reagents to avoid toxicity, the selection of solvents to minimize environmental harm, and the optimization of reaction conditions to improve energy efficiency and reduce waste, often quantified by green metrics like atom economy and E-factor. researchgate.netacs.org

Reactivity, Mechanistic Studies, and Transformational Chemistry of Methyl N 4 Bromomethyl Phenyl Carbamate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group, being a primary benzylic halide, is highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring. quora.comucalgary.ca Consequently, it readily participates in both SN1 and SN2 type reactions, depending on the nature of the nucleophile and reaction conditions. ucalgary.ca

Alkylation Reactions and Formation of Carbon-Carbon Bonds (e.g., Imidazole (B134444) Alkylation)

The electrophilic nature of the benzylic carbon in Methyl N-[4-(bromomethyl)phenyl]carbamate facilitates the formation of new carbon-carbon bonds through reactions with various carbon nucleophiles. A notable example is the N-alkylation of imidazole and its derivatives. nih.govresearchgate.net This reaction proceeds by the nucleophilic attack of the nitrogen atom of the imidazole ring on the benzylic carbon, displacing the bromide ion. researchgate.net Such reactions are fundamental in the synthesis of various biologically active compounds and ionic liquids. nih.govbeilstein-journals.org The rate and efficiency of these alkylation reactions can be influenced by the choice of solvent and the presence of a base to neutralize the generated hydrobromic acid. researchgate.net

The table below summarizes representative alkylation reactions involving benzylic bromides and nucleophiles like imidazole.

NucleophileProductReaction ConditionsReference
ImidazoleN-alkylated imidazoleBase (e.g., KOH/K2CO3), Acetonitrile, 80°C researchgate.net
2-MethylimidazoleN-alkylated 2-methylimidazoleNot specified nih.gov
2-Methyl-4-nitroimidazoleN-alkylated 2-methyl-4-nitroimidazoleNot specified nih.gov

Derivatization with Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

The bromomethyl group readily reacts with a wide array of heteroatom nucleophiles, leading to the formation of ethers, thioethers, and amines.

Oxygen Nucleophiles: Alcohols and phenols, often in the presence of a base, can displace the bromide to form the corresponding ethers. For instance, ethanol (B145695) can act as a nucleophile to yield benzyl (B1604629) ethyl ether. pearson.com The reaction with hydroxide (B78521) ions can also occur, though it can be complicated by side reactions like hydrolysis. tandfonline.com

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with benzylic bromides to form thioethers.

Nitrogen Nucleophiles: Amines, both primary and secondary, readily undergo N-alkylation. The reaction of benzylic bromides with amidoximes has been noted to be particularly rapid due to intramolecular base catalysis. rsc.org Even carbamates, which are generally considered poor electrophiles, can react with certain nucleophiles under specific conditions. nih.gov

Exploration of Quaternary Ammonium (B1175870) Salt Formation

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts (QAS). nih.gov These compounds are of significant interest due to their applications as surfactants, phase-transfer catalysts, and antimicrobial agents. nih.govnih.gov The synthesis typically involves the direct reaction of the benzylic bromide with a tertiary amine. nih.gov The properties of the resulting QAS can be tuned by varying the structure of the tertiary amine.

The formation of QAS from bromomethylbenzene derivatives and tertiary alkyl dimethylamines is a well-established method for producing a variety of cationic surfactants. nih.gov

Directed Metalation Group (DMG) Chemistry Employing the Carbamate (B1207046) Functionality

The carbamate group is a powerful directed metalation group (DMG) in organic synthesis. nih.govacs.org In the context of this compound, the carbamate functionality can direct the deprotonation of the aromatic ring at the position ortho to itself. wikipedia.org This regioselectivity is achieved through the coordination of an organolithium reagent to the carbonyl oxygen of the carbamate, which positions the base for preferential abstraction of a nearby aromatic proton. nih.govwikipedia.org The aryl O-carbamate group is considered one of the most effective DMGs. acs.org

Regioselective Ortho-Metalation Strategies

The directed ortho-metalation (DoM) of aryl carbamates is typically carried out using strong lithium bases such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. unilag.edu.ngunilag.edu.ng The carbamate group directs the lithiation to the C2 and/or C6 positions of the phenyl ring. nih.gov The choice of the base and reaction conditions can be crucial to avoid competing reactions, such as attack at the electrophilic bromomethyl group. In some cases, lithium amide bases like lithium diisopropylamide (LDA) are employed. nih.govunilag.edu.ng

The general mechanism involves the coordination of the organolithium reagent to the carbamate, followed by deprotonation at the ortho position to form an aryllithium intermediate. wikipedia.org

Subsequent Electrophilic Quenching and Functionalization

The generated ortho-lithiated species is a potent nucleophile and can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the position ortho to the carbamate. unilag.edu.ngorganic-chemistry.org This two-step sequence of directed ortho-metalation followed by electrophilic quenching provides a powerful method for the synthesis of polysubstituted aromatic compounds. unilag.edu.ng

Common electrophiles used in these reactions include:

Deuterium oxide (for introducing deuterium)

Aldehydes and ketones (for introducing hydroxymethyl or substituted hydroxymethyl groups)

Carbon dioxide (for introducing a carboxylic acid group)

Iodine (for introducing an iodine atom)

Alkyl halides (for introducing alkyl groups)

The table below illustrates the general process of directed ortho-metalation and subsequent electrophilic quenching for aryl carbamates.

Aryl CarbamateMetalating AgentElectrophile (E+)ProductReference
O-Phenyl N,N-diethylcarbamatesBuLi/TMEDAMeODO-(2-Deutero-phenyl) N,N-diethylcarbamate unilag.edu.ng
O-Aryl N,N-dialkylcarbamatesBuLi/TMEDAVarious electrophilesOrtho-functionalized aryl carbamate unilag.edu.ng
N-Boc-3-phenyltetrahydroisoquinolinenBuLiVarious electrophiles1-Substituted N-Boc-3-phenyltetrahydroisoquinoline researchgate.net

Advanced Cross-Coupling Reactions Involving Bromomethylaryl Electrophiles

The bromomethyl group of this compound makes it an excellent substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The carbamate group, typically an electron-donating feature, can influence the reactivity of the benzylic position.

Nickel catalysis has become a powerful tool for the asymmetric synthesis of chiral molecules from racemic starting materials. In the context of bromomethylaryl electrophiles, nickel-catalyzed enantioconvergent cross-coupling reactions allow for the formation of enantioenriched products from racemic benzylic bromides. mit.edu These reactions typically involve the coupling of two electrophiles under reductive conditions, often employing a stoichiometric reductant like manganese (Mn⁰) or zinc (Zn⁰), or through electrochemical means. nih.govorganic-chemistry.org

For a substrate like racemic this compound, a nickel catalyst paired with a chiral ligand can facilitate a stereoconvergent Negishi reaction with an organozinc reagent. mit.edu The mechanism is thought to involve the formation of a benzylic radical which then combines with a chiral organonickel intermediate. This process allows for the creation of a stereocenter at the benzylic position with high enantioselectivity.

Reductive cross-coupling between vinyl bromides and benzyl chlorides, a reaction analogous to what would be expected for this compound, provides access to enantioenriched products bearing tertiary allylic stereogenic centers. organic-chemistry.orgnih.gov These methods are advantageous as they avoid the pre-generation of sensitive organometallic reagents and can be performed under mild conditions. nih.gov The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). organic-chemistry.org

Table 1: Representative Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Benzyl Electrophiles
Benzyl ElectrophileCoupling PartnerCatalyst SystemReductantYield (%)ee (%)
Benzyl ChlorideVinyl BromideNi(COD)₂ / Chiral LigandMn⁰9393
Racemic Benzylic BromideCycloalkylzinc ReagentNiBr₂·diglyme / Chiral Ligand-GoodExcellent
Alkenyl BromideBenzyl ChlorideNiBr₂·diglyme / Chiral LigandElectrochemicalGoodGood

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The benzylic bromide of this compound is a suitable electrophile for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the benzylic carbon with an organoboron reagent, typically an arylboronic acid. acs.org The reaction is effective for a wide range of functionalized benzyl bromides and arylboronic acids, providing a direct route to diarylmethane structures. nih.gov The choice of palladium precatalyst, ligand, and base is critical for achieving high yields. For instance, Pd(OAc)₂ with a bulky phosphine (B1218219) ligand like JohnPhos has been shown to be effective. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene. youtube.com While traditionally used with aryl or vinyl halides, variations involving benzylic halides have been developed. These reactions can proceed via mechanisms that differ from the standard catalytic cycle, sometimes involving radical intermediates, especially under photoredox conditions. nih.gov The reaction of a benzyl bromide with a styrene (B11656) derivative, for example, can yield stilbene-like products.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide. organic-chemistry.org The coupling of benzylic bromides with terminal alkynes, often using lithium acetylides, can be achieved with high selectivity and speed under palladium catalysis. rsc.org This provides an efficient pathway to protected benzylic acetylenes, which are versatile synthetic intermediates. rsc.org

Table 2: Examples of Palladium-Catalyzed Couplings with Benzyl Bromides
Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseProduct Type
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / JohnPhosK₂CO₃Diarylmethane
HeckStyrenePd(dba)₂ / P(t-Bu)₃Cy₂NMeSubstituted Alkene
SonogashiraLithium Acetylide[Pd(μ-I)PᵗBu₃]₂-Benzylic Acetylene

Radical Chemistry and Photoredox Transformations

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for benzylic radicals. This reactivity is central to its involvement in radical chemistry and photoredox catalysis.

Visible-light photoredox catalysis provides a mild method for generating radicals from stable precursors. nih.gov In the case of benzylic bromides, a photocatalyst, upon excitation by light, can induce a single-electron transfer (SET) to the C-Br bond, leading to its cleavage and the formation of a benzylic radical. This radical can then engage in various transformations, such as conjugate additions (Giese reaction) to Michael acceptors or cross-coupling reactions. rsc.orgrsc.org

Dual catalytic systems, combining a photoredox catalyst (like an iridium or ruthenium complex) with a nickel catalyst, have enabled the coupling of catalytically generated benzylic radicals with aryl halides. acs.org This approach merges the mild radical generation of photoredox catalysis with the bond-forming efficiency of cross-coupling. nih.gov The benzylic radical adds to a Ni(0) complex, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C(sp³)–C(sp²) bond. acs.org This methodology is tolerant of a wide array of functional groups.

Skeletal Editing and Rearrangement Reactions

Skeletal editing refers to the precise modification of a molecule's core framework, involving the insertion, deletion, or swapping of atoms. acs.org While a nascent field, the principles can be applied to substrates like this compound. Dearomative skeletal editing of benzenoids, for example, allows for the transformation of flat aromatic rings into complex three-dimensional structures. chemrxiv.orgdicp.ac.cn

A potential transformation involving a bromomethylaryl compound could proceed through the formation of a benzylic carbocation, which is accessible from the bromide. This carbocation could then be trapped intramolecularly or undergo rearrangement. For example, the classic benzilic acid rearrangement involves the 1,2-rearrangement of diketones, but the underlying principle of nucleophilic attack followed by migration could be conceptually extended. wikipedia.org More advanced strategies involve photochemical dearomatization and ring expansion, which could transform the phenyl ring of the substrate into a seven-membered ring like a cycloheptatriene (B165957) or an azepane. acs.orgdicp.ac.cn These types of transformations, while not yet explicitly reported for this compound, represent a frontier in synthetic chemistry where such building blocks could find novel applications. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl N-[4-(bromomethyl)phenyl]carbamate in solution. Through the use of ¹H, ¹³C, and various 2D NMR techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the expected signals would include: a singlet for the methyl protons (-OCH₃), a singlet for the benzylic protons (-CH₂Br), a broad singlet for the amine proton (-NH), and a set of doublets for the aromatic protons on the disubstituted benzene (B151609) ring, indicative of their para substitution pattern.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum would show distinct signals for the methyl carbon, the benzylic carbon, the carbonyl carbon of the carbamate (B1207046), and the aromatic carbons. The chemical shifts of these signals are characteristic of their respective functional groups and electronic environments.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the structural assignment. COSY experiments would reveal the coupling between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom, thus confirming the C-H connectivity.

¹H NMR Data
Proton Expected Chemical Shift (ppm)
-OCH₃~3.7
-CH₂Br~4.5
Aromatic CH~7.2-7.5
-NHVariable, typically broad
¹³C NMR Data
Carbon Expected Chemical Shift (ppm)
-OCH₃~52
-CH₂Br~33
Aromatic CH~118-130
Aromatic C (quaternary)~135-140
C=O~154

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is pivotal for identifying the functional groups present in this compound and gaining insights into its conformational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate group. The N-H stretching vibration would appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. Other significant peaks include C-H stretching vibrations of the aromatic ring and the methyl group (around 2800-3100 cm⁻¹), C-N stretching (around 1200-1350 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is also Raman active, non-polar bonds often produce stronger signals in Raman spectra. Therefore, the aromatic ring vibrations and C-C skeletal vibrations would be prominent.

FTIR Characteristic Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Carbamate)1700-1730
C-N Stretch1200-1350
C-O Stretch1000-1300
C-Br Stretch500-600

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₀BrNO₂). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the bromomethyl radical (•CH₂Br): This would lead to a significant fragment ion.

Cleavage of the carbamate group: This could result in the formation of ions corresponding to the 4-(bromomethyl)phenyl isocyanate fragment or the methoxycarbonyl fragment.

Loss of the methoxy (B1213986) group (•OCH₃): This is another plausible fragmentation pathway from the molecular ion.

Analysis of these fragmentation patterns allows for a detailed confirmation of the compound's structure.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique can provide definitive information about its solid-state structure.

Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity Assessment and Reaction Monitoring

Coupled chromatographic-spectroscopic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques. Chromatography separates the components of a mixture, and the mass spectrometer provides identification and quantification of each component. These methods can detect and identify any impurities, starting materials, or byproducts present in a sample of this compound, thus providing a reliable assessment of its purity.

Furthermore, these techniques are invaluable for reaction monitoring. By analyzing aliquots of a reaction mixture at different time points, the consumption of reactants and the formation of the desired product and any intermediates can be tracked. This allows for the optimization of reaction conditions to maximize yield and purity. The thermal lability of some carbamates can make LC-MS the preferred method for analysis. Continuous-flow synthesis methods coupled with online analysis, such as GC-MS, have also been developed for the efficient production and monitoring of carbamates.

Computational and Theoretical Studies of Methyl N 4 Bromomethyl Phenyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of Methyl N-[4-(bromomethyl)phenyl]carbamate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn allows for the prediction of its structure, stability, and reactivity. tci-thaijo.orgdntb.gov.ua

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the carbamate (B1207046) nitrogen, while the LUMO is often centered on the phenyl ring and the antibonding orbital of the C-Br bond in the bromomethyl group.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tci-thaijo.org For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be found around the amine hydrogen and the hydrogens of the bromomethyl group, highlighting potential sites for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's chemical behavior. nih.gov These descriptors help in systematically predicting the reactivity and stability of the molecule under various conditions.

DescriptorFormulaPredicted Information
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration. nih.gov
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)A measure of the molecule's ability to act as an electrophile. nih.gov
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability. dntb.gov.ua

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products, including the structures of any intermediates and, crucially, the transition states (TS) that connect them. nih.govfigshare.com

The reactivity of this compound is dominated by two main functional groups: the carbamate and the bromomethyl group. The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions. Computational studies can model the approach of a nucleophile, locate the SN2 transition state, and calculate the activation energy barrier for the reaction. This provides quantitative insight into reaction rates and the feasibility of synthetic routes.

The carbamate moiety can undergo various reactions, such as hydrolysis or rearrangement. For N-aryl carbamates, base-catalyzed hydrolysis can proceed through mechanisms like the E1cb-type (elimination unimolecular conjugate base), which involves the formation of an isocyanate intermediate. nih.gov Computational modeling can elucidate these complex, multi-step pathways. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state correctly connects the intended reactant and product. nih.gov

Computational StepPurposeInformation Gained
Geometry OptimizationFind the lowest energy structures of reactants, products, and intermediates.Bond lengths, bond angles, and relative stabilities.
Transition State (TS) SearchLocate the saddle point on the potential energy surface between reactants and products.Structure of the activated complex and the activation energy barrier (Ea).
Frequency CalculationCharacterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency).Confirmation of structure type; provides zero-point vibrational energy (ZPVE) corrections.
Intrinsic Reaction Coordinate (IRC)Trace the minimum energy path from the transition state down to the reactant and product.Confirmation that the correct TS connects the desired reactant and product. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its physical properties and chemical reactivity. Conformational analysis aims to identify the stable arrangements of the molecule (conformers) and the energy barriers for rotation around its single bonds.

The carbamate functional group itself presents a key conformational feature: rotation around the C-N amide bond is hindered due to the partial double-bond character arising from resonance. nih.govresearchgate.net This leads to the existence of syn and anti conformers (also referred to as cis and trans), which can have different energies and populations at a given temperature. researchgate.net Dynamic NMR studies on primary carbamates have shown that the energy barrier for this rotation is typically in the range of 12-14 kcal/mol. researchgate.net

Beyond the carbamate group, other rotatable bonds exist, such as the N-C(phenyl) bond and the bonds within the bromomethyl and methoxy (B1213986) groups. Computational methods like Potential Energy Surface (PES) scans can be used to systematically rotate these bonds and calculate the corresponding energy changes, thereby identifying the most stable conformers and the transition states that separate them.

Dihedral AngleDescriptionSignificance
O=C-N-HRotation around the carbamate C-N bond.Determines the syn/anti conformation of the carbamate group. researchgate.netiucr.org
C-N-Cipso-CorthoRotation around the bond connecting the nitrogen to the phenyl ring.Defines the orientation of the carbamate group relative to the ring.
N-Cipso-Cpara-CmethyleneRotation of the bromomethyl group relative to the plane of the phenyl ring.Influences steric accessibility of the reactive C-Br bond.
N-C-O-CH3Rotation around the ester C-O bond.Affects the orientation of the methyl group.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its reactivity or biological activity. nyxxb.cnplos.org These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For a series of compounds related to this compound, a QSAR model could be developed to predict, for example, their reaction rate with a specific nucleophile or their inhibitory activity against a particular enzyme. nih.govnih.gov The process begins by creating a dataset of molecules with known reactivity values.

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors are numerical representations of the molecule's structural, physicochemical, and electronic properties. nih.gov They can be calculated using computational software and are broadly categorized as:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies, and electrophilicity index. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water), which measures lipophilicity.

Finally, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to find the best correlation between a subset of these descriptors and the observed reactivity. The resulting equation forms the QSAR model, which must be rigorously validated to ensure its predictive power. plos.org For carbamates, QSAR models have successfully related DFT-calculated descriptors to their toxicity and enzyme inhibitory activity. nih.govnih.gov

Descriptor TypeExample DescriptorProperty Modeled
ElectronicLUMO EnergyAbility to accept electrons (electrophilicity). nih.gov
ElectronicPartial charge on benzylic carbon (qC)Susceptibility to nucleophilic attack. nih.gov
HydrophobicLogPMembrane permeability, solubility.
StericMolecular VolumeFit within a binding site or accessibility for reaction.
TopologicalWiener IndexMolecular branching and compactness.

Research Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of two distinct reactive sites in Methyl N-[4-(bromomethyl)phenyl]carbamate—the electrophilic benzylic bromide and the nucleophilic carbamate (B1207046) nitrogen (after potential deprotonation)—renders it a versatile precursor in the construction of diverse molecular architectures.

Precursors for Advanced Pharmaceutical Scaffolds and Chemical Probes

While direct synthesis of specific pharmaceutical scaffolds from this compound is not extensively documented in publicly available literature, the carbamate moiety is a well-established pharmacophore present in numerous therapeutic agents. Carbamates are recognized for their chemical stability and ability to participate in hydrogen bonding, making them valuable components in drug design. The bromomethyl group allows for the covalent attachment of this carbamate-containing scaffold to various nucleophilic functional groups present in other molecules of biological interest.

For instance, the synthesis of related structures, such as tert-butyl N-[4-(bromomethyl)phenyl]carbamate, has been reported. This analogous compound is synthesized from the corresponding alcohol by treatment with a brominating agent like phosphorus tribromide. This methodology could likely be adapted for the synthesis of the methyl carbamate derivative. The resulting N-protected bromomethylaniline derivative can then be used to alkylate a variety of substrates, such as phenols or amines, to introduce the carbamate-protected aminobenzyl group, a common structural motif in medicinal chemistry. This strategy allows for the construction of complex molecules with potential applications as enzyme inhibitors or receptor modulators.

Monomers and Intermediates in Polymer Science and Advanced Material Development

The bifunctional nature of this compound makes it a candidate for use as a monomer or an intermediate in the synthesis of functional polymers. The bromomethyl group can participate in various polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), by reacting with appropriate co-monomers. The carbamate group can either be a passive functionality within the polymer backbone or be designed to impart specific properties to the resulting material, such as improved adhesion, thermal stability, or the ability to engage in specific intermolecular interactions.

While specific examples of polymerization using this compound are not readily found in the literature, the general principles of polymer chemistry suggest its potential utility. For example, it could be co-polymerized with diols or diamines to form polyesters or polyamides with pendant carbamate groups. These pendant groups could then be further modified or utilized for post-polymerization functionalization, allowing for the creation of advanced materials with tailored properties.

Synthesis of Agrochemical Intermediates and Derivatives

Carbamate compounds have a long history of use in the agrochemical industry, particularly as insecticides. google.com The mode of action of many carbamate pesticides involves the inhibition of the acetylcholinesterase enzyme in insects. google.com While the direct application of this compound as a pesticide is not reported, its structure suggests its potential as an intermediate in the synthesis of more complex and potent agrochemicals.

The bromomethyl group can be used to link the carbamate core to other toxophoric or synergistic moieties. For example, it could be reacted with a phenolic or thiolic compound known to have insecticidal activity to create a new, hybrid molecule. The carbamate portion of the molecule would be responsible for the primary insecticidal activity, while the other part of the molecule could modulate its physical properties, such as solubility, stability, or target specificity.

Utility in Analytical Chemistry as Derivatization Agents

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. The reactive bromomethyl group of this compound makes it a potential candidate for a derivatization agent, although specific applications are not well-documented.

Enhancing Detection and Separation Characteristics in Chromatography

In chromatography, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to introduce a chromophore or a fluorophore into an analyte that lacks a suitable detection property. The phenyl ring in this compound provides a UV chromophore, which could enhance the detection of UV-transparent analytes after derivatization.

The derivatization reaction would typically involve the nucleophilic attack of a functional group on the analyte (e.g., a hydroxyl, thiol, or amine group) on the electrophilic bromomethyl group of the reagent. This would covalently link the carbamate-containing tag to the analyte, allowing for its detection by UV-vis spectroscopy. Furthermore, the addition of this relatively bulky group can alter the polarity and volatility of the analyte, potentially improving its separation characteristics on a given chromatographic column. For instance, a related compound, 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC), is used as a surrogate compound in the analysis of carbamate pesticides by HPLC-MS/MS. osti.gov

Future Research Directions and Emerging Paradigms for Bromomethylphenylcarbamate Chemistry

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The future synthesis of Methyl N-[4-(bromomethyl)phenyl]carbamate and its derivatives is poised to move beyond traditional methods, embracing more efficient and selective catalytic systems. A primary area of development involves leveraging transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, which unite aryl chlorides or triflates with sodium cyanate in the presence of an alcohol, present a powerful strategy for the efficient construction of N-aryl carbamates. mit.eduorganic-chemistry.orgnih.gov Adapting this methodology could provide a direct and high-yield route to the target compound from corresponding precursors.

Furthermore, exploration into alternative metal catalysts is a promising frontier. Nickel-catalyzed amination of aryl carbamates has demonstrated broad scope and functional group tolerance, suggesting its potential for novel synthetic pathways. nih.govresearchgate.net Similarly, iron-catalyzed alkylations of aryl carbamates offer an economical and environmentally benign method for creating sp2–sp3 carbon-carbon bonds, a transformation that could be employed to generate advanced derivatives. nih.gov

While the parent molecule, this compound, is achiral, the development of stereoselective methodologies is crucial for synthesizing chiral derivatives with potential applications in pharmacology. Future research could adapt established asymmetric catalytic reactions to introduce chirality. For example, methodologies analogous to one-pot Mukaiyama-aldol reactions, which create highly functionalized and diastereomerically enriched products, could be developed to act upon derivatives of the carbamate (B1207046) scaffold. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis represents a paradigm shift for producing reactive intermediates like this compound safely and efficiently. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is critical when handling potentially hazardous reagents or exothermic reactions. acs.orgrsc.org

Future research will likely focus on developing dedicated flow platforms for carbamate synthesis. Technologies enabling the Curtius rearrangement in-flow have already been used to produce various carbamates, demonstrating the feasibility of such approaches. acs.orgnih.gov These systems can generate reactive isocyanate intermediates in situ, which are then immediately trapped by an alcohol, minimizing operator exposure and improving safety. Similar platforms could be designed for the synthesis of the target molecule. Another green approach amenable to flow chemistry is the synthesis of carbamates directly from amines and carbon dioxide, which can be precisely controlled in a continuous reactor. acs.org

A key advantage of flow technology is the ability to "telescope" multiple reaction steps without intermediate purification. acs.orgnih.gov A modular flow system could be designed to first synthesize this compound and then, in a subsequent linked module, use the reactive bromomethyl group for further functionalization, streamlining the production of complex derivatives.

Exploration of New Chemical Reactivity and Catalytic Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical reactivity. The carbamate moiety and the bromomethyl group can be addressed with high chemo-selectivity.

The aryl carbamate group is known for its distinct reactivity profile in metal catalysis. It is often inert to palladium-catalyzed cross-coupling conditions, a feature that allows for selective reactions at other sites on the molecule. nih.gov Conversely, the carbamate can serve as an excellent directing group for ortho-lithiation and acts as an efficient coupling handle in nickel-catalyzed reactions, such as the Suzuki–Miyaura coupling. nih.govacs.org This differential reactivity offers a strategic advantage for the sequential, site-selective functionalization of the aromatic ring.

The bromomethyl group is a classical electrophilic handle. As a benzylic bromide, it is highly susceptible to nucleophilic substitution, enabling the straightforward attachment of the molecule to a wide array of substrates, including polymers, surfaces, or biomolecules. Future research will undoubtedly exploit this reactivity for materials science and bioconjugation applications. The exploration of novel catalytic transformations, such as iron-catalyzed alkylations or other transition-metal-mediated processes, could further unlock new pathways for derivatization at the carbamate-activated aromatic ring. nih.govresearchgate.net

Design and Synthesis of Advanced Multi-functional Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov The structure of this compound makes it an ideal starting point for the design of advanced covalent chemical probes. chemicalprobes.orgresearchgate.net

In this context, the bromomethyl group can function as a moderately reactive "warhead." This electrophilic center can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or histidine, on a target protein. This allows for irreversible inhibition or permanent labeling, which is valuable for applications like activity-based protein profiling and target identification. escholarship.org

The design of a successful probe requires a balance of reactivity and selectivity. Future work would involve modifying the core structure to impart specificity for a particular biological target. For example, by altering substituents on the phenyl ring or changing the carbamate's ester group, one could tune the molecule's binding affinity and selectivity for the active site of a specific enzyme or a protein interaction module like a bromodomain. nih.govnih.gov The criteria for a high-quality covalent probe, including demonstrated target engagement in cells and the development of a non-reactive control compound, would guide these efforts. chemicalprobes.org

Table 1: Potential Characteristics of a Chemical Probe Based on this compound

FeatureRole in Chemical ProbePotential for Modification
Bromomethyl GroupCovalent "warhead" for reaction with nucleophilic protein residues.Reactivity can be tuned by altering electronic properties of the ring.
Phenyl RingCore scaffold for orienting functional groups.Can be substituted to enhance binding affinity and selectivity.
Methyl Carbamate GroupProvides hydrogen bonding capability and influences solubility.The methyl group can be replaced with other alkyl or aryl groups to modulate properties.

Sustainable Synthesis Practices and Waste Minimization in Production

Modern chemical manufacturing places a strong emphasis on green chemistry and waste minimization. researchgate.net Future production of this compound will need to incorporate these principles to be environmentally and economically viable.

A primary goal is the avoidance of hazardous reagents like phosgene (B1210022), which has traditionally been used in carbamate synthesis. nih.gov Phosgene-free routes, such as those utilizing carbon dioxide as an inexpensive, non-toxic, and renewable C1 feedstock, are highly attractive alternatives. researchgate.netrsc.orgorganic-chemistry.orgrsc.org The development of catalytic systems that can efficiently fix CO2 with the appropriate amine precursor represents a key research direction. Another sustainable approach involves the atom-economical synthesis from ureas and organic carbonates, which can be catalyzed by recyclable solid catalysts like lanthanum oxide on silica. tandfonline.com

Waste minimization in the broader production process can be achieved through several strategies. agricosemagazine.comeolss.net These include:

Process Intensification: Using technologies like flow chemistry to reduce solvent usage and improve energy efficiency.

Catalyst Recycling: Employing heterogeneous or recoverable homogeneous catalysts to reduce metal waste.

Solvent Selection: Prioritizing green solvents or developing solvent-free reaction conditions. tandfonline.com

Improved Housekeeping: Implementing better inventory management and operational monitoring to prevent loss of materials. agricosemagazine.comarcannwaste.com

Application in Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique structural features of this compound open up intriguing possibilities in the advanced fields of chemical biology and supramolecular chemistry.

In chemical biology, the molecule's potential as a covalent modifier extends beyond simple inhibition. As a reactive fragment, it could be used in fragment-based ligand discovery (FBLD) screens to identify and validate binding pockets on proteins of interest. Its covalent nature would allow for the unambiguous identification of the binding site through mass spectrometry-based proteomics. This information is invaluable for the structure-guided design of more potent and selective modulators.

In supramolecular chemistry, the carbamate functional group is a key player. It possesses both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the carbonyl oxygen), making it an excellent motif for directing self-assembly processes. nih.gov Researchers could exploit these interactions to design novel materials. For example, derivatives of this compound could be designed to form ordered structures like organogels, liquid crystals, or hydrogen-bonded organic frameworks. researchgate.net The pendant bromomethyl group would remain available for post-assembly modification, allowing for the creation of functional materials where the surface properties can be tailored for specific applications, such as sensing or catalysis.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are reported for Methyl N-[4-(bromomethyl)phenyl]carbamate?

  • Methodology :

Carbamate Formation : React 4-(aminomethyl)phenol with methyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to form the carbamate intermediate.

Bromination : Introduce the bromomethyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or under photolytic conditions.

  • Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acidic mobile phase; retention time ~1.01 min) and LC-MS (observed [M+H]⁺ m/z ~1011 in similar carbamates) .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) to elute impurities.
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter crystalline product.
  • Preparative HPLC : For high-purity requirements, employ reverse-phase HPLC (C18, acetonitrile/water + 0.1% TFA) .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.4 ppm), bromomethyl CH₂Br (δ 4.3–4.5 ppm), and methyl carbamate (δ 3.7 ppm).
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced Research Questions

Q. How does the bromomethyl group impact nucleophilic substitution reactivity in this compound?

  • Methodology :

  • SN2 Reactions : React with nucleophiles (e.g., amines, thiols) in DMF at 50–60°C using K₂CO₃ as a base.
  • Kinetic Studies : Monitor substitution rates via ¹H NMR or HPLC to assess leaving-group efficiency.
  • Side Reactions : Suppress elimination by avoiding strong bases or high temperatures .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G** level to compute HOMO-LUMO gaps (e.g., ~5.2 eV for similar carbamates) and charge distribution.
  • NBO Analysis : Evaluate hyperconjugation effects (e.g., σ→σ* interactions in the bromomethyl group).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can stability studies optimize storage conditions for this compound?

  • Methodology :

  • Accelerated Degradation Tests : Store samples at 40°C/75% RH and analyze decomposition via HPLC.
  • Light Sensitivity : Use amber vials to prevent photolytic debromination.
  • Long-Term Storage : Recommend –20°C under argon with desiccants (e.g., silica gel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.